4-(morpholine-4-sulfonyl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(morpholine-4-sulfonyl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide is a complex organic compound that features a morpholine sulfonyl group, a phenyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholine-4-sulfonyl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This step involves reacting an azide with an alkyne to form the 1,2,3-triazole ring.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Grignard reaction or a Suzuki coupling reaction.
Introduction of the Morpholine Sulfonyl Group: This step involves sulfonylation of morpholine, typically using sulfonyl chlorides under basic conditions.
Formation of the Benzamide: The final step involves the formation of the benzamide linkage, which can be achieved through an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazole ring or the sulfonyl group, potentially leading to the formation of amines or thiols.
Substitution: The benzamide and phenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: N-oxides of the morpholine ring.
Reduction: Amines or thiols derived from the triazole or sulfonyl groups.
Substitution: Various substituted benzamides and phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its functional groups allow for a wide range of chemical modifications, making it useful in the development of new synthetic methodologies.
Biology
In biological research, the compound can be used as a chemical probe to study protein-ligand interactions, enzyme activity, and cellular pathways. Its triazole ring is particularly useful in bioorthogonal chemistry, allowing for the labeling and tracking of biomolecules in living systems.
Medicine
Medicinally, 4-(morpholine-4-sulfonyl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide shows potential as a pharmacophore in the design of new drugs. Its structural features are conducive to binding with various biological targets, making it a candidate for the development of inhibitors or modulators of specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 4-(morpholine-4-sulfonyl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the morpholine sulfonyl group can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-(morpholine-4-sulfonyl)-N-[1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethyl]benzamide: Similar structure but with a different triazole isomer.
4-(morpholine-4-sulfonyl)-N-[1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide: Contains a 1,2,4-triazole ring instead of a 1,2,3-triazole ring.
4-(piperidine-4-sulfonyl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
The uniqueness of 4-(morpholine-4-sulfonyl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the morpholine sulfonyl group enhances its solubility and stability, while the triazole ring provides a versatile site for further chemical modifications and interactions with biological targets.
This compound’s distinct structure makes it a valuable tool in various fields of research and industry, offering unique advantages over similar compounds.
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S/c27-21(24-20(16-26-22-10-11-23-26)17-4-2-1-3-5-17)18-6-8-19(9-7-18)31(28,29)25-12-14-30-15-13-25/h1-11,20H,12-16H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNHJHSFWKOYOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC(CN3N=CC=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.